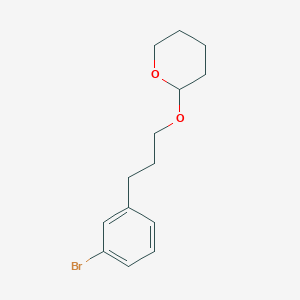

2-(3-(3-bromophenyl)propoxy)tetrahydro-2H-pyran

Description

Properties

IUPAC Name |

2-[3-(3-bromophenyl)propoxy]oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO2/c15-13-7-3-5-12(11-13)6-4-10-17-14-8-1-2-9-16-14/h3,5,7,11,14H,1-2,4,6,8-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXKLSBIHUPHII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-bromophenyl)propoxy)tetrahydro-2H-pyran typically involves the reaction of 3-bromophenylpropanol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include:

Temperature: 60-80°C

Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

Solvent: Common solvents include dichloromethane or toluene

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-bromophenyl)propoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.

Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

Substitution: Formation of substituted phenylpropoxy derivatives.

Oxidation: Formation of bromophenylpropanone or bromophenylpropionaldehyde.

Reduction: Formation of bromophenylpropanol or bromophenylpropane.

Scientific Research Applications

2-(3-(3-bromophenyl)propoxy)tetrahydro-2H-pyran has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry:

Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

Biological Studies: Investigated for its potential biological activity and interactions with enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(3-(3-bromophenyl)propoxy)tetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can form halogen bonds with amino acid residues in proteins, influencing the compound’s binding affinity and activity. The tetrahydropyran ring provides structural stability and can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Molecular Properties

- Molecular Formula : C14H19BrO2 (inferred from analogs in )

- Molecular Weight : ~323.22 g/mol (calculated)

- Stereochemistry: No defined stereocenters reported (based on for similar compounds).

Comparison with Similar Compounds

Structural analogs of 2-(3-(3-bromophenyl)propoxy)tetrahydro-2H-pyran vary in substituent position, chain length, or aromatic group. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparisons

Key Findings

The 3-bromophenyl group may sterically hinder nucleophilic attacks on the pyran ring, unlike unsubstituted or para-substituted analogs .

Synthetic Utility: Compounds with brominated aromatic groups (e.g., 2-(3-(4-bromophenoxy)propoxy)tetrahydro-2H-pyran) are prioritized in radiopharmaceutical synthesis due to stable C-Br bonds suitable for isotopic labeling . Aliphatic bromo derivatives (e.g., 2-(3-bromopropoxy)tetrahydro-2H-pyran) are more reactive in cross-coupling reactions, such as Suzuki-Miyaura .

Biological Activity

Overview

2-(3-(3-bromophenyl)propoxy)tetrahydro-2H-pyran, with the molecular formula C14H19BrO2, is a brominated derivative of tetrahydropyran. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Weight: 285.21 g/mol

- Chemical Structure:

- Contains a tetrahydropyran ring.

- Features a bromophenyl group that enhances its reactivity and binding capabilities.

The compound's mechanism of action primarily involves its interaction with enzymes and receptors. The presence of the bromine atom enables the formation of halogen bonds with amino acid residues in proteins, which can significantly influence the compound's binding affinity and biological activity. The structural stability provided by the tetrahydropyran ring also enhances solubility and bioavailability.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

- Antiviral Activity: Preliminary studies suggest potential efficacy against viral infections, particularly through inhibition of viral proteases.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, impacting conditions such as neuroinflammation.

- Enzyme Inhibition: It has been investigated for its ability to inhibit specific enzymes involved in disease processes.

Antiviral Properties

In a study focused on flavivirus protease inhibitors, compounds similar to this compound were identified as allosteric inhibitors of Zika virus protease (ZVpro). These compounds demonstrated IC50 values as low as 130 nM, indicating strong inhibitory potential against viral replication in cellular models .

Neuroinflammation Modulation

Research investigating the role of NLRP3 inflammasome activation in neurodegenerative diseases highlighted that compounds with similar structural motifs can mitigate neuroinflammatory responses. The administration of these compounds reduced markers of inflammation and neuronal cell death in animal models .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structure | Biological Activity | IC50 (nM) |

|---|---|---|---|

| 2-(3-Bromophenoxy)tetrahydro-2H-pyran | Structure | Moderate antiviral | ~500 |

| 2-(4-Bromophenoxy)tetrahydro-2H-pyran | Structure | Low anti-inflammatory | >1000 |

| 2-(3-Chlorophenyl)propoxy-tetrahydro-2H-pyran | Structure | High enzyme inhibition | ~200 |

Q & A

Q. What are the standard synthetic routes for 2-(3-(3-bromophenyl)propoxy)tetrahydro-2H-pyran, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-bromophenylpropanol derivatives with activated tetrahydropyran intermediates under basic conditions (e.g., KOH in DMSO) . Solvent choice (e.g., anhydrous DMSO or THF) and temperature (40–80°C) significantly impact reaction efficiency. For example, elevated temperatures may accelerate etherification but risk side reactions like elimination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product from byproducts such as unreacted starting materials or dimeric species . Yield optimization often requires iterative adjustments of stoichiometry and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural complexity?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Assign signals for the tetrahydropyran ring (e.g., δ 3.4–4.0 ppm for oxymethylene protons) and the 3-bromophenyl group (δ 7.1–7.5 ppm for aromatic protons). Coupling constants (e.g., J = 9–12 Hz for axial-equatorial protons in the pyran ring) confirm stereochemistry .

- Mass Spectrometry (EI/CI) : Base peaks often correspond to fragmentation at the ether linkage (e.g., m/z ≈ 135 for the bromophenylpropyl fragment) .

- IR Spectroscopy : Bands near 1100 cm⁻¹ (C-O-C stretch) and 600 cm⁻¹ (C-Br stretch) validate functional groups .

Interpretation must consider potential conformational flexibility of the tetrahydropyran ring and substituent electronic effects on chemical shifts.

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the formation of the tetrahydropyran ring in this compound?

Methodological Answer: Diastereoselectivity is influenced by catalysts and reaction pathways. For example, copper(II)–bisphosphine catalysts promote stereoselective cyclization via chair-like transition states, favoring axial attack of the nucleophile (e.g., 3-bromophenylpropanol) to yield the cis-configured tetrahydropyran ring . Chiral auxiliaries or enantiopure starting materials (e.g., (R)- or (S)-epoxides) can further enhance selectivity . Advanced techniques like in-situ NMR monitoring or DFT calculations help identify intermediates and optimize conditions for >90% diastereomeric excess .

Q. What computational methods are suitable for predicting the reactivity of the bromophenyl moiety in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment of the bromophenyl group. Key parameters include:

- LUMO localization : The C-Br bond’s LUMO energy predicts susceptibility to nucleophilic attack.

- Solvent effects : Polarizable continuum models (PCM) account for solvation effects on transition states .

Experimental validation via Hammett plots (correlating σ values with reaction rates) can resolve discrepancies between computational predictions and observed reactivity .

Q. How does the electronic nature of the 3-bromophenyl group influence the compound’s behavior in cross-coupling reactions compared to other aryl halides?

Methodological Answer: The electron-withdrawing bromine atom activates the aryl ring for Suzuki-Miyaura couplings but may hinder Buchwald-Hartwig aminations due to reduced nucleophilicity. Comparative studies show that 3-bromophenyl derivatives exhibit slower coupling rates with arylboronic acids than 4-bromo analogs, attributed to steric hindrance from the meta-substituent . Optimizing catalyst systems (e.g., Pd-XPhos) and base selection (Cs₂CO₃ vs. K₃PO₄) improves yields in challenging cases.

Q. What strategies can resolve contradictions between theoretical calculations and experimental observations in the compound’s conformational analysis?

Methodological Answer: Discrepancies often arise from solvent effects or incomplete conformational sampling. Strategies include:

- Molecular Dynamics (MD) Simulations : Simulate solvent-solute interactions (e.g., in DMSO or chloroform) to identify dominant conformers .

- Variable-Temperature NMR : Detect conformational equilibria through coalescence of proton signals at low temperatures .

- X-ray Crystallography : Resolve solid-state structures to compare with computational models .

Q. What are the key considerations when designing analogs of this compound for structure-activity relationship (SAR) studies in pharmacological research?

Methodological Answer:

- Substituent Modifications : Replace the bromine atom with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -CF₃) groups to modulate electronic properties .

- Biopolymer Interactions : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with target proteins .

- Metabolic Stability : Introduce deuterium at labile positions (e.g., α to the ether oxygen) to enhance half-life, validated via LC-MS/MS pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.